5-bromo-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}pyrimidin-2-amine
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Overview
Description
5-bromo-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}pyrimidin-2-amine is a complex organic compound that features a bromine atom, a methoxyphenyl group, a thiazole ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of benzylidene acetones and ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, and oxidation to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used.
Oxidation: Oxidizing agents like 3-chloroperoxybenzoic acid.
Coupling: Palladium catalysts and boron reagents are commonly used.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed.
Scientific Research Applications
5-bromo-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antitrypanosomal and antiplasmodial activities.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The exact mechanism of action of 5-bromo-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}pyrimidin-2-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting the growth of certain pathogens by interfering with their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromo-2-methoxyphenyl)pyrimidin-2-amine
- 5-Bromopyrimidin-2-amine
- 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
Uniqueness
What sets 5-bromo-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}pyrimidin-2-amine apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-bromo-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4OS/c1-21-13-4-2-10(3-5-13)14-20-12(9-22-14)8-19-15-17-6-11(16)7-18-15/h2-7,9H,8H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVKXMXBKYTFLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CNC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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